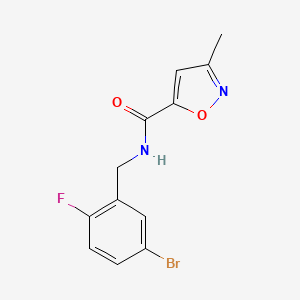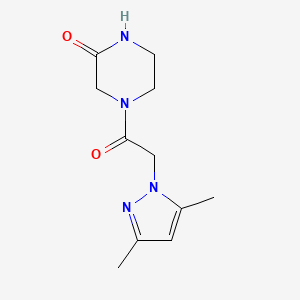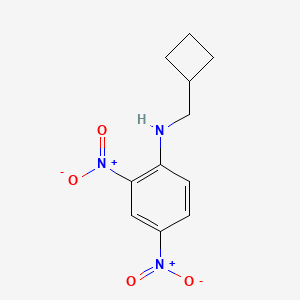
N-(cyclobutylmethyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a cyclobutylmethyl group attached to an aniline ring substituted with two nitro groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclobutylmethyl group. One common method includes:
Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Alkylation: The nitrated aniline is then subjected to alkylation with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclobutylmethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents under appropriate conditions.
Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: N-(cyclobutylmethyl)-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Quinonoid derivatives.
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(cyclobutylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutylmethyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-2,4-dinitroaniline
- N-(cyclohexylmethyl)-2,4-dinitroaniline
- N-(cyclobutylmethyl)-2,6-dinitroaniline
Comparison: N-(cyclobutylmethyl)-2,4-dinitroaniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(6-9)14(17)18)12-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
Clé InChI |
XHEXGAOXWFSTCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



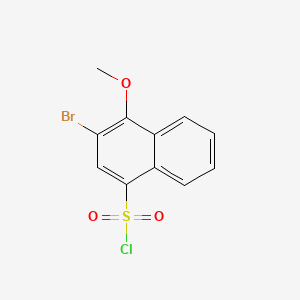
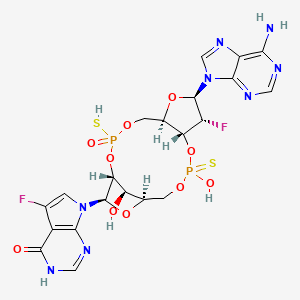

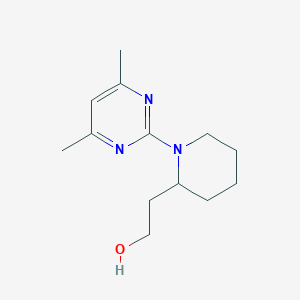
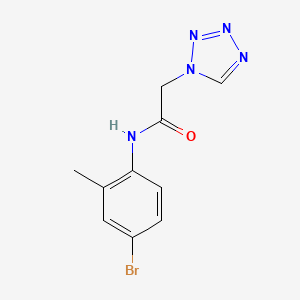
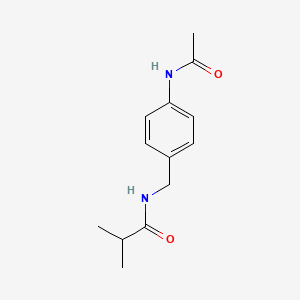

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)



